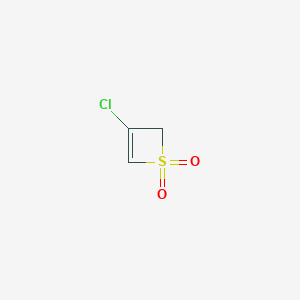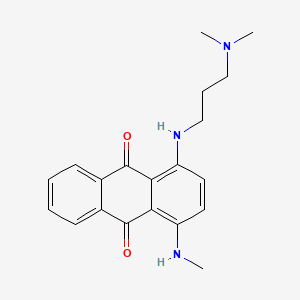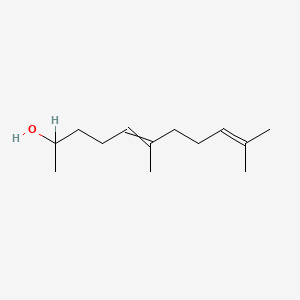
3-chloro-2H-thiete 1,1-dioxide
Übersicht
Beschreibung
3-Chloro-2H-thiete 1,1-dioxide: is a heterocyclic compound containing a four-membered ring with sulfur and oxygen atoms. It is known for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The compound’s molecular formula is C3H3ClO2S , and it has a molecular weight of 138.57 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-chloro-2H-thiete 1,1-dioxide typically involves the chlorination of thietane 1,1-dioxide. The process begins with the preparation of thietane 1,1-dioxide by oxidizing trimethylene sulfide with hydrogen peroxide in the presence of a tungstate catalyst . The resulting thietane 1,1-dioxide is then subjected to chlorination using chlorine gas in carbon tetrachloride under irradiation with a sunlamp . The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions and improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
3-Chloro-2H-thiete 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different 3-substituted thiete 1,1-dioxides.
Cycloaddition Reactions: It participates in Diels-Alder reactions with dienes such as 1,3-butadiene and 1,3-diphenylisobenzofuran.
Elimination Reactions: The compound can undergo elimination reactions to form thiete 1,1-dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Cycloaddition Reactions: These reactions often require elevated temperatures and the presence of a catalyst to proceed efficiently.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to promote elimination.
Major Products:
Substitution Reactions: Various 3-substituted thiete 1,1-dioxides.
Cycloaddition Reactions: Cycloadducts with six-membered rings.
Elimination Reactions: Thiete 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Chloro-2H-thiete 1,1-dioxide is used as an intermediate in the synthesis of other heterocyclic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .
Biology and Medicine:
Compounds derived from this compound have been investigated for their antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of novel polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 3-chloro-2H-thiete 1,1-dioxide involves its ability to undergo various chemical reactions due to the presence of the electron-deficient carbon-chlorine bond and the strained four-membered ring. These features make it highly reactive towards nucleophiles and dienes, facilitating substitution and cycloaddition reactions . The compound’s reactivity is also influenced by the electron-withdrawing effects of the sulfone group, which enhances its electrophilic character.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2H-thiete 1,1-dioxide
- 3-Cyanothiete 1,1-dioxide
- 3-Phenylthiete 1,1-dioxide
Comparison:
3-Chloro-2H-thiete 1,1-dioxide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, 3-bromo-2H-thiete 1,1-dioxide has similar reactivity but may exhibit different reaction rates and selectivity due to the larger size and different electronegativity of the bromine atom . The phenyl-substituted analog, 3-phenylthiete 1,1-dioxide, introduces aromatic character, affecting its stability and reactivity in different ways .
Eigenschaften
IUPAC Name |
3-chloro-2H-thiete 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2S/c4-3-1-7(5,6)2-3/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIPOINQUFIKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS1(=O)=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318480 | |
| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90344-86-8 | |
| Record name | NSC331795 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-1lambda~6~-thiete-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)


![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)


![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)




![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)


